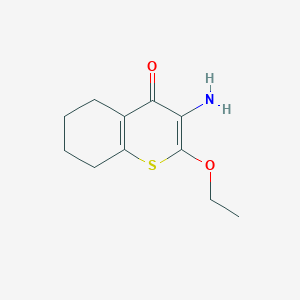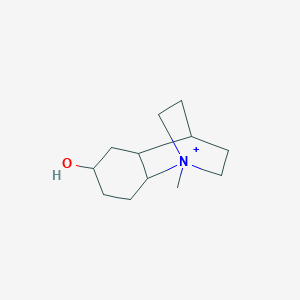
3-amino-2-ethoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-2-ethoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one is a heterocyclic compound that belongs to the thiochromenone family. This compound is characterized by the presence of an amino group at the 3-position, an ethoxy group at the 2-position, and a tetrahydrothiochromenone core. Thiochromenones are known for their diverse biological activities and are used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-ethoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one can be achieved through a multicomponent reaction involving the condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones . The reaction typically involves the use of a catalyst, such as amine-functionalized silica magnetic nanoparticles, under solvent-free conditions . The reaction is carried out at room temperature, and the product is obtained in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, green chemistry principles, such as solvent-free conditions and reusable catalysts, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-2-ethoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form S,S-dioxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The amino and ethoxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: S,S-dioxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiochromenone derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-amino-2-ethoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 3-amino-2-ethoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-2-methoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one
- 3-amino-2-ethoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one
- 3-amino-2-methoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one
Uniqueness
This compound is unique due to the presence of the ethoxy group at the 2-position, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and facilitate its interaction with biological targets, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C11H15NO2S |
|---|---|
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
3-amino-2-ethoxy-5,6,7,8-tetrahydrothiochromen-4-one |
InChI |
InChI=1S/C11H15NO2S/c1-2-14-11-9(12)10(13)7-5-3-4-6-8(7)15-11/h2-6,12H2,1H3 |
Clé InChI |
UQISLRDUZYCMTE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=O)C2=C(S1)CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14945824.png)
![2-[(2-bromophenyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B14945825.png)
![[1,3,5]Triazine-2,4-diamine, N,N,N',N'-tetramethyl-6-(4-phenyl-[1,2,3]triazol-1-yl)-](/img/structure/B14945837.png)
![1-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-5-fluoro-2-methylphenyl]propan-1-one](/img/structure/B14945852.png)
![2-({[(4-Methoxyphenyl)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B14945854.png)
![2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B14945859.png)
![N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14945864.png)

![2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14945874.png)
![2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]ethanol](/img/structure/B14945882.png)
![N-(4-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14945895.png)
![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B14945897.png)

![N-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B14945904.png)
